molecular formula C12H18FN B13033760 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13033760
M. Wt: 195.28 g/mol
InChI Key: DLELHKLTMRREIT-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a fluorinated aromatic ring and a branched aliphatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.

    Alkylation: The aromatic ring is alkylated using a suitable alkylating agent under controlled conditions to introduce the dimethylpropan-1-amine group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Utilizing large reactors to carry out the alkylation process efficiently.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Using automated systems for purification to ensure consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

    Materials Science: Utilized in the development of novel materials with unique properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylphenylboronic acid
  • 5-Fluoro-2-methylphenyl isocyanate
  • 5-Fluoro-2-methylphenylhydrazine hydrochloride

Uniqueness

1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of a fluorinated aromatic ring and a branched aliphatic amine

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

DLELHKLTMRREIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N

Origin of Product

United States

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